5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the base structure of flavonoids. Key reactions include:
Condensation reactions: To form the flavonoid core.
Hydroxylation reactions: To introduce hydroxyl groups at specific positions.
Glycosylation reactions: To attach sugar moieties, such as the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound involves optimizing these reactions for large-scale synthesis. This includes using catalysts to increase reaction efficiency and employing purification techniques to isolate the final product.
Types of Reactions:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or osmium tetroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Various alkyl halides or alcohols.
Major Products Formed:
Oxidation: Formation of dihydroxy or trihydroxy derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of glycosylated derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a model compound for studying flavonoid chemistry.
Biology: Investigating its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Exploring its antioxidant and anti-inflammatory properties for therapeutic use.
Industry: Utilizing its properties in the development of natural products and functional foods.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Antioxidant activity: Scavenging free radicals and preventing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines.
Molecular targets: Interaction with enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Apigenin: Another flavonoid with similar antioxidant properties.
Naringenin: Known for its anti-inflammatory effects.
Quercetin: Exhibits both antioxidant and anti-inflammatory activities.
Uniqueness: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one stands out due to its specific glycosylation pattern, which may influence its biological activity and solubility.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKWEQWGBDDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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